molecular formula C8H17Cl2N3O B2512448 2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride CAS No. 2155852-99-4

2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride

Cat. No.: B2512448
CAS No.: 2155852-99-4
M. Wt: 242.14
InChI Key: SFLVKHWUXSSDLG-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and an ethanamine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride typically involves the alkylation of pyrazolesThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide (t-BuOK) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 3(5)-Aminopyrazoles
  • 3(5)-Substituted pyrazoles

Uniqueness

2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride is unique due to its specific substitution pattern and the presence of an ethanamine moiety. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c1-7-5-8(11(2)10-7)6-12-4-3-9;;/h5H,3-4,6,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLVKHWUXSSDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)COCCN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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